N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide

Descripción general

Descripción

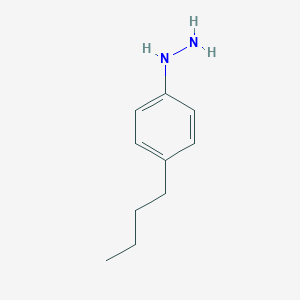

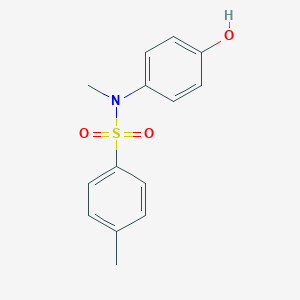

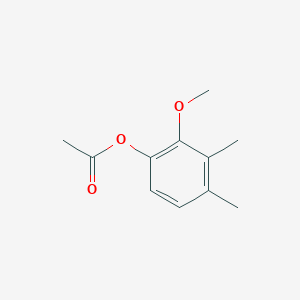

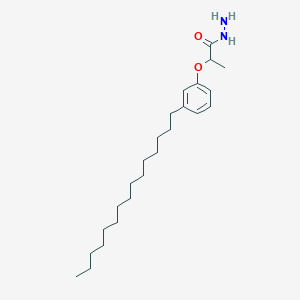

“N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide” is a compound that contains a sulfonamide group, a phenyl group, and a hydroxy group. Sulfonamides are a group of compounds known for their antibacterial properties . The hydroxy group is a functional group consisting of a hydrogen atom and an oxygen atom connected by a covalent bond. It’s often found in alcohols and carboxylic acids .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For example, FTIR can be used to identify functional groups, NMR can provide information about the hydrogen and carbon atoms in the compound .Chemical Reactions Analysis

The chemical reactions of “N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide” would depend on the reactivity of its functional groups. For instance, the hydroxy group might undergo reactions typical of alcohols, such as esterification .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, melting point, boiling point, solubility, and stability can be determined experimentally .Aplicaciones Científicas De Investigación

Antiviral Activity Against Dengue Virus

N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide (also known as 4-HPR or fenretinide) has shown promising in vitro and in vivo antiviral activity against a range of flaviviruses, including the dengue virus . This compound has been evaluated for its in vivo exposure profile in a mouse model of severe dengue virus (DENV) infection .

Inhibition of Dihydroceramide Δ4-Desaturase 1 (DEGS1) Enzymatic Activity

This compound has been found to inhibit the dihydroceramide Δ4-desaturase 1 (DEGS1) enzymatic activity . DEGS1 is an enzyme involved in the biosynthesis of ceramides, a type of lipid molecule that plays a crucial role in cell signaling and apoptosis.

Suppression of SARS-CoV-2 Spike Protein-Mediated Membrane Fusion

Research has indicated that N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide can suppress the severe acute respiratory syndrome-coronavirus 2 (SARS-CoV-2) spike protein-mediated membrane fusion . This action is thought to occur through a decrease in membrane fluidity, and it is independent of the compound’s effect on DEGS1 .

Enhanced In Vivo Exposure Through Lipid-Based Formulations

Studies have developed and characterized self-emulsifying lipid-based formulations of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide to enhance its in vivo exposure . These novel lipid-based formulations have achieved more than a 3-fold improvement in exposure compared to the existing clinical formulation .

Potential for Increased Exposure Through Inhibition of Cytochrome P450 (CYP) Metabolism

Research has found that the exposure of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide is limited by both solubility and first-pass intestinal elimination . However, it has been suggested that its exposure could be improved through the inhibition of cytochrome P450 (CYP) metabolism .

Mecanismo De Acción

Target of Action

N-(4-Hydroxyphenyl)-N,4-dimethylbenzenesulfonamide, also known as Fenretinide , is a synthetic retinoid derivative . It has been investigated for potential use in the treatment of cancer . The primary targets of this compound are cancer cells, including those resistant to all-trans-retinoic acid (ATRA) .

Mode of Action

Fenretinide inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . It induces apoptosis in both estrogen receptor (ER)-positive and ER-negative breast cancer cell lines . This ability to induce cell growth inhibition through apoptosis rather than differentiation is a striking feature of Fenretinide .

Biochemical Pathways

The compound’s mode of action involves various biochemical pathways. It is known to inhibit the pigment synthesis, specifically the catalysis of the 4-hydroxyphenyl pyruvate dioxygenase (HPPD) enzyme . The shikimate and phenylpropanoid pathways are important for understanding the biosynthesis of individual phenolic compounds .

Result of Action

The molecular and cellular effects of Fenretinide’s action include the buildup of ceramide, a wax-like substance, in tumor cells and the accumulation of reactive oxygen species (ROS), resulting in cell death through apoptosis and/or necrosis . Fenretinide accumulates preferentially in fatty tissue such as the breast, which may contribute to its effectiveness against breast cancer .

Action Environment

The action, efficacy, and stability of Fenretinide can be influenced by various environmental factors. For instance, these compounds are highly sensitive towards light and temperature, and their continuous exposure to intense heat and light causes their oxidation . More research is needed to fully understand how different environmental factors influence the action of this compound.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-11-3-9-14(10-4-11)19(17,18)15(2)12-5-7-13(16)8-6-12/h3-10,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWCDUUXCNJSZRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368088 | |

| Record name | N-(4-Hydroxyphenyl)-N,4-dimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide | |

CAS RN |

124772-05-0 | |

| Record name | N-(4-Hydroxyphenyl)-N,4-dimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

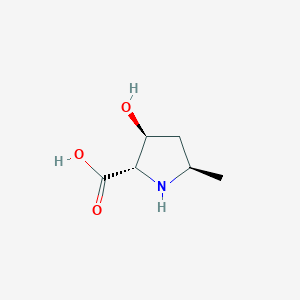

![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-Hexakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B40570.png)

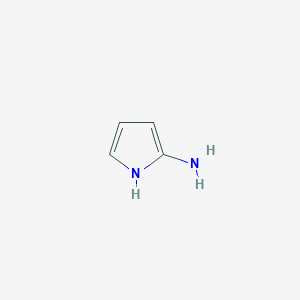

![4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B40580.png)